molecular formula C27H26N2O B3020747 2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide CAS No. 863001-96-1

2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

Cat. No.: B3020747
CAS No.: 863001-96-1
M. Wt: 394.518
InChI Key: WKQKRSRCBTXBCW-UHFFFAOYSA-N
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Description

2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O and its molecular weight is 394.518. The purity is usually 95%.
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Biological Activity

2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C24H25N
  • Molecular Weight : 341.47 g/mol

The compound features a carbazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticonvulsant Activity

Research indicates that derivatives of carbazole compounds exhibit significant anticonvulsant activity. A study synthesized various N-phenyl acetamide derivatives and evaluated their effectiveness in animal models of epilepsy. The findings demonstrated that some derivatives showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Specifically, compounds with similar structural features to this compound were effective in reducing seizure frequency and severity in tested models .

CompoundMES Test Efficacy (mg/kg)PTZ Test Efficacy (mg/kg)
Compound A100300
Compound B300Not effective
This compoundTBDTBD

Anti-inflammatory Properties

Carbazole derivatives have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that these compounds can downregulate the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are crucial in the inflammatory response .

Anticancer Activity

The anticancer potential of carbazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that these compounds can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival .

The biological activities of this compound may be attributed to its interaction with specific molecular targets:

  • Voltage-Gated Sodium Channels : Some studies suggest that carbazole derivatives can modulate sodium channels, leading to anticonvulsant effects.
  • Cytokine Modulation : The downregulation of inflammatory cytokines contributes to anti-inflammatory effects.
  • Apoptosis Induction : The ability to trigger programmed cell death pathways is crucial for its anticancer activity.

Case Studies

  • Anticonvulsant Screening : In a study involving various acetamide derivatives including this compound, it was found that certain structural modifications enhanced efficacy against seizures.
  • Cancer Cell Line Studies : Research on human cancer cell lines demonstrated that treatment with carbazole derivatives resulted in significant reductions in cell viability and increased apoptosis markers.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c30-27(17-19-10-13-22(14-11-19)21-6-2-1-3-7-21)28-18-20-12-15-26-24(16-20)23-8-4-5-9-25(23)29-26/h1-3,6-7,10-16,29H,4-5,8-9,17-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQKRSRCBTXBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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